molecular formula C4H10ClNO3 B597223 (R)-4-amino-2-hydroxybutanoic acid hydrochloride CAS No. 117173-81-6

(R)-4-amino-2-hydroxybutanoic acid hydrochloride

Cat. No.: B597223
CAS No.: 117173-81-6
M. Wt: 155.578
InChI Key: HZYDSOQKJCJGSY-AENDTGMFSA-N
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Description

®-4-amino-2-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and is often used in scientific research due to its unique properties. This compound is a hydrochloride salt form, which enhances its solubility and stability in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-amino-2-hydroxybutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with ®-2-hydroxybutanoic acid.

    Amination: The hydroxyl group is converted to an amino group through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of ®-4-amino-2-hydroxybutanoic acid hydrochloride may involve:

    Large-Scale Synthesis: Utilizing large reactors to carry out the amination and hydrochloride formation steps.

    Purification: Techniques such as crystallization or chromatography are used to purify the final product.

    Quality Control: Ensuring the product meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: ®-4-amino-2-hydroxybutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

    Oxidation Products: Oxo derivatives of the amino acid.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

®-4-amino-2-hydroxybutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ®-4-amino-2-hydroxybutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways. The molecular targets and pathways involved include:

    Enzyme Inhibition: Inhibiting enzymes involved in amino acid metabolism.

    Receptor Binding: Binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

    (S)-4-amino-2-hydroxybutanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.

    4-amino-3-hydroxybutanoic acid hydrochloride: A structural isomer with distinct properties.

    2-amino-4-hydroxybutanoic acid hydrochloride: Another isomer with unique reactivity.

Uniqueness: ®-4-amino-2-hydroxybutanoic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with enzymes and receptors in a stereospecific manner makes it valuable in research and industrial applications.

Properties

IUPAC Name

(2R)-4-amino-2-hydroxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYDSOQKJCJGSY-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@H](C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744440
Record name (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117173-81-6
Record name (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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